molecular formula C14H19NO2 B14011406 2-Ethyl-3-oxo-n-phenylhexanamide CAS No. 5659-19-8

2-Ethyl-3-oxo-n-phenylhexanamide

Cat. No.: B14011406
CAS No.: 5659-19-8
M. Wt: 233.31 g/mol
InChI Key: XVVQBWPYLLZVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3-oxo-n-phenylhexanamide is an organic compound with the molecular formula C14H19NO2. It is a derivative of hexanamide, featuring an ethyl group at the second position, a keto group at the third position, and a phenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3-oxo-n-phenylhexanamide typically involves the reaction of 2-ethylhexanoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with aniline to form the desired amide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-oxo-n-phenylhexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-3-oxo-n-phenylhexanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antitubercular properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-ethyl-3-oxo-n-phenylhexanamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to be due to its ability to inhibit key enzymes involved in bacterial metabolism. The compound binds to the active site of these enzymes, thereby disrupting their function and leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-3-oxo-n-phenylbutanamide
  • 2-Ethyl-3-oxo-n-phenylpentanamide
  • 2-Ethyl-3-oxo-n-phenylheptanamide

Uniqueness

2-Ethyl-3-oxo-n-phenylhexanamide is unique due to its specific structural features, such as the presence of an ethyl group at the second position and a keto group at the third position. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

5659-19-8

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

2-ethyl-3-oxo-N-phenylhexanamide

InChI

InChI=1S/C14H19NO2/c1-3-8-13(16)12(4-2)14(17)15-11-9-6-5-7-10-11/h5-7,9-10,12H,3-4,8H2,1-2H3,(H,15,17)

InChI Key

XVVQBWPYLLZVOD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(CC)C(=O)NC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.